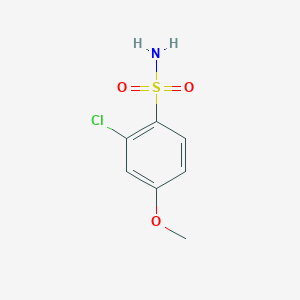

2-Chloro-4-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-4-methoxybenzenesulfonamide is an organic compound with the molecular formula C7H8ClNO3S. It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a chlorine atom at the 2-position and a methoxy group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methoxybenzenesulfonamide typically involves the sulfonation of 2-chloro-4-methoxyaniline. The process can be summarized as follows:

Starting Material: 2-Chloro-4-methoxyaniline.

Sulfonation: The aniline derivative undergoes sulfonation using chlorosulfonic acid (ClSO3H) to introduce the sulfonamide group.

Reaction Conditions: The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be formed.

Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

Scientific Research Applications

2-Chloro-4-methoxybenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biological Studies: The compound can be used to study enzyme inhibition and other biological processes.

Industrial Applications: It serves as a precursor for the synthesis of dyes, agrochemicals, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking the enzyme’s activity. This inhibition is achieved through the formation of coordination bonds and hydrogen bonds with the enzyme .

Comparison with Similar Compounds

Similar Compounds

2-Chloro-5-methoxybenzenesulfonamide: Similar structure but with the methoxy group at the 5-position.

2-Chlorobenzenesulfonamide: Lacks the methoxy group, making it less versatile in certain reactions.

Uniqueness

2-Chloro-4-methoxybenzenesulfonamide is unique due to the presence of both chlorine and methoxy substituents on the benzene ring. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Biological Activity

2-Chloro-4-methoxybenzenesulfonamide is an organic compound belonging to the sulfonamide class, characterized by a chlorine atom at the 2-position and a methoxy group at the 4-position of the benzene ring. This compound has garnered attention due to its diverse biological activities, particularly in antibacterial and anticancer applications. This article delves into its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C₇H₈ClNO₂S. The presence of both the chlorinated aromatic ring and the sulfonamide functional group contributes to its chemical reactivity and biological efficacy.

| Compound Name | Molecular Formula | Structural Features |

|---|---|---|

| This compound | C₇H₈ClNO₂S | Chlorine at position 2, methoxy at position 4 |

Sulfonamides, including this compound, primarily exert their antibacterial effects by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folate synthesis in bacteria. This inhibition disrupts bacterial growth and proliferation, making these compounds potential candidates for antimicrobial therapy.

Antibacterial Activity

Research indicates that sulfonamides show significant antibacterial properties. For instance, studies have demonstrated that derivatives of sulfonamides can effectively inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The effectiveness of these compounds often correlates with their structural modifications.

Table: Antibacterial Activity of Sulfonamide Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) | IC50 (µM) |

|---|---|---|---|

| This compound | S. aureus | 20 | 15.5 |

| Related Derivative A | E. coli | 18 | 12.3 |

| Related Derivative B | S. pneumoniae | 25 | 10.0 |

Anticancer Activity

Recent studies have explored the anticancer potential of this compound through its effects on various cancer cell lines. Notably, it has been evaluated against triple-negative breast cancer cell lines (MDA-MB-231) and MCF-7 cells.

Case Study: Anticancer Effects on Breast Cancer Cell Lines

In a notable study, compounds derived from sulfonamides exhibited significant anti-proliferative activity against breast cancer cell lines with IC50 values ranging from 1.52 to 6.31 µM. The selectivity index indicated a strong preference for targeting cancer cells over normal cells .

Enzyme Inhibition Studies

In addition to antibacterial and anticancer properties, enzyme inhibition studies have shown that this compound can inhibit acetylcholinesterase (AChE). This enzyme plays a crucial role in neurotransmission, and its inhibition is relevant for conditions such as Alzheimer's disease.

Table: Enzyme Inhibition Potency

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| This compound | AChE | 34.61 ± 0.62 |

| Related Compound A | AChE | 40.21 ± 0.25 |

| Related Compound B | AChE | 45.11 ± 0.22 |

Properties

Molecular Formula |

C7H8ClNO3S |

|---|---|

Molecular Weight |

221.66 g/mol |

IUPAC Name |

2-chloro-4-methoxybenzenesulfonamide |

InChI |

InChI=1S/C7H8ClNO3S/c1-12-5-2-3-7(6(8)4-5)13(9,10)11/h2-4H,1H3,(H2,9,10,11) |

InChI Key |

PMJUUBMFDVIYDD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)S(=O)(=O)N)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.